N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science . The presence of a bridgehead nitrogen atom in the fused heterocyclic system contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach is the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Chemical Reactions Analysis
N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include eosin Y disodium salt as a photocatalyst for photoredox C−H arylation . The major products formed from these reactions are 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing biologically active molecules with cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective properties . It is also suitable for fluorescent sensing and labeling due to its fluorescent properties . In bioorganic chemistry, it serves as a building block for synthesizing complex molecules with potential therapeutic applications . Additionally, it is used in catalysis and materials science for developing new catalytic systems and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific chemical structure and biological activities. Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as 4-oxo-4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones . These compounds share similar chemical properties and biological activities but differ in their specific molecular structures and the nature of their substituents .
Properties
Molecular Formula |
C15H10ClN3O2 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(7-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-6-7-13-17-8-12(15(21)19(13)9-11)18-14(20)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
InChI Key |
WOPXABCHSKUMED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC(=CN3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.